molecular formula C24H17N3O10S2 B8116052 APDye 488 Alkyne

APDye 488 Alkyne

Cat. No.: B8116052
M. Wt: 571.5 g/mol
InChI Key: IXJREGACCBCPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APDye 488 Alkyne: is a bright, green-fluorescent alkyne-activated probe commonly used for imaging low-abundance azide-containing biomolecules. This compound reacts with azides via a copper-catalyzed click reaction to form a stable triazole linker. It is highly photostable and water-soluble, making it ideal for various imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: APDye 488 Alkyne is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into a fluorescent dye molecule. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification equipment .

Chemical Reactions Analysis

Types of Reactions: APDye 488 Alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole linkage .

Common Reagents and Conditions:

    Reagents: Azides, copper sulfate, sodium ascorbate

    Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature. .

Major Products: The major product formed from the reaction of this compound with azides is a triazole-linked fluorescent conjugate. This product retains the fluorescent properties of the original dye, making it useful for imaging applications .

Mechanism of Action

APDye 488 Alkyne is structurally and functionally similar to other fluorescent dyes such as Alexa Fluor 488, DyLight 488, and CF 488 Dye. it has unique properties that make it stand out:

Uniqueness:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(prop-2-ynylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O10S2/c1-2-9-27-23(28)11-3-4-12(15(10-11)24(29)30)18-13-5-7-16(25)21(38(31,32)33)19(13)37-20-14(18)6-8-17(26)22(20)39(34,35)36/h1,3-8,10,25H,9,26H2,(H,27,28)(H,29,30)(H,31,32,33)(H,34,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJREGACCBCPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.